molecular formula C10H18ClNO2 B6276749 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride CAS No. 1780296-52-7

8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride

Cat. No. B6276749
CAS RN: 1780296-52-7
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride (8-ASDHC) is a synthetic organic compound consisting of a spiro-decane ring system, with a carboxylic acid group and a hydrochloride group attached. It is a white, crystalline solid and is soluble in water and ethanol. 8-ASDHC has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as a ligand for metal ions, and as a substrate for metabolic studies. In

Scientific Research Applications

8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450, as a ligand for metal ions, such as copper and zinc, and as a substrate for metabolic studies. 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride has also been used in studies of protein-ligand interactions, drug metabolism, and drug transport.

Mechanism of Action

The mechanism of action of 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to act as a ligand for metal ions by binding to the metal ion and forming a complex. In addition, 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride is thought to act as a substrate for metabolic studies by being metabolized by enzymes, such as cytochrome P450, and being transported across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride are not fully understood. However, it is believed to inhibit the activity of enzymes, such as cytochrome P450, and to bind to metal ions, such as copper and zinc. In addition, 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride is thought to be metabolized by enzymes and to be transported across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride in laboratory experiments include its low cost, its availability in large quantities, and its stability in aqueous solutions. In addition, 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride is easy to synthesize and is non-toxic. The limitations of 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride include its poor solubility in non-aqueous solvents and its potential to form complexes with metal ions.

Future Directions

For research on 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug development. In addition, research should be conducted to further understand its solubility in non-aqueous solvents and its potential to form complexes with metal ions. Finally, research should be conducted to determine the potential therapeutic applications of 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride and its potential toxicity.

Synthesis Methods

8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride can be synthesized from the reaction of 8-azaspiro[4.5]decane-2-carboxylic acid and hydrochloric acid. This reaction results in the formation of a salt, 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride, which is a white, crystalline solid. The reaction is typically carried out in an aqueous solution at a temperature of 25°C and a pH of 7.0. The reaction is complete in approximately 30 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride involves the reaction of 1,5-dibromopentane with piperidine to form 8-azaspiro[4.5]decane. This compound is then oxidized to form 8-azaspiro[4.5]decane-2-carboxylic acid, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,5-dibromopentane", "piperidine", "sodium hydroxide", "sodium hypochlorite", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "1. 1,5-dibromopentane is reacted with piperidine in the presence of sodium hydroxide to form 8-azaspiro[4.5]decane.", "2. 8-azaspiro[4.5]decane is oxidized with sodium hypochlorite to form 8-azaspiro[4.5]decane-2-carboxylic acid.", "3. 8-azaspiro[4.5]decane-2-carboxylic acid is reacted with hydrochloric acid to form the hydrochloride salt.", "4. The hydrochloride salt is isolated by filtration and washed with water and ethyl acetate." ] }

CAS RN

1780296-52-7

Product Name

8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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